2'-iso-Propylbutyrophenone

Catalog No.
S8282447
CAS No.
M.F
C13H18O
M. Wt
190.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-iso-Propylbutyrophenone

Product Name

2'-iso-Propylbutyrophenone

IUPAC Name

1-(2-propan-2-ylphenyl)butan-1-one

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

InChI

InChI=1S/C13H18O/c1-4-7-13(14)12-9-6-5-8-11(12)10(2)3/h5-6,8-10H,4,7H2,1-3H3

InChI Key

NSLAGRYLCPGLNQ-UHFFFAOYSA-N

SMILES

CCCC(=O)C1=CC=CC=C1C(C)C

Canonical SMILES

CCCC(=O)C1=CC=CC=C1C(C)C

2'-Iso-Propylbutyrophenone is an organic compound belonging to the class of ketones, characterized by its structure which includes a butyrophenone moiety with an isopropyl group at the 2' position of the phenyl ring. This compound is notable for its role in various chemical applications, particularly in the synthesis of other organic compounds and as a potential intermediate in pharmaceutical formulations. Its molecular formula is C13H16O, and it has a molecular weight of approximately 192.27 g/mol.

  • Nucleophilic Addition: The carbonyl carbon can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Reduction: 2'-iso-Propylbutyrophenone can be reduced to form secondary alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Condensation Reactions: It can participate in condensation reactions with amines to form imines or with aldehydes to yield β-hydroxy ketones.
  • Oxidation: Under oxidative conditions, it may convert to carboxylic acids or other oxidized derivatives.

The synthesis of 2'-iso-Propylbutyrophenone can be achieved through several methods:

  • Friedel-Crafts Acylation: This method involves the acylation of isopropylbenzene (cumene) with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
    Isopropylbenzene+Butyryl chlorideAlCl32 Iso Propylbutyrophenone\text{Isopropylbenzene}+\text{Butyryl chloride}\xrightarrow{\text{AlCl}_3}\text{2 Iso Propylbutyrophenone}
  • Direct Alkylation: Another approach is through alkylation reactions where an appropriate alkyl halide reacts with a phenolic compound under basic conditions.
  • Grignard Reaction: The compound can also be synthesized via a Grignard reaction involving phenylmagnesium bromide and isopropyl ketone.

2'-Iso-Propylbutyrophenone finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
  • Chemical Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.
  • Polymer Chemistry: Acts as a photoinitiator in UV-curable coatings and inks.

Interaction studies involving 2'-iso-Propylbutyrophenone are essential for understanding its potential biological effects and safety profile. While specific studies on this compound are sparse, related compounds have shown interactions with various biological systems, including enzyme inhibition and receptor binding. Future research should focus on elucidating these interactions to assess its pharmacological potential.

Several compounds share structural similarities with 2'-iso-Propylbutyrophenone, including:

  • Butyrophenone: A parent compound that lacks the isopropyl group but shares similar ketonic characteristics.
  • Phenylbutazone: An anti-inflammatory drug that contains a butyrophenone structure but has different pharmacological properties.
  • Diphenhydramine: An antihistamine that features a similar aromatic structure but differs significantly in function and application.
CompoundStructure FeaturesUnique Properties
2'-Iso-PropylbutyrophenoneIsopropyl group at 2' positionIntermediate for pharmaceuticals
ButyrophenoneNo substituents on phenyl ringUsed primarily as an antipsychotic agent
PhenylbutazoneContains pyrazole ringAnti-inflammatory properties
DiphenhydramineEthanolamine side chainAntihistamine effects

The uniqueness of 2'-iso-Propylbutyrophenone lies in its specific substitution pattern and potential applications in medicinal chemistry, distinguishing it from these similar compounds while maintaining some overlapping chemical properties.

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Exact Mass

190.135765193 g/mol

Monoisotopic Mass

190.135765193 g/mol

Heavy Atom Count

14

Dates

Last modified: 01-05-2024

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